1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene
Description
1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene is a brominated aromatic compound featuring a bromomethyl (–CH2Br) group and a difluoromethylsulfonyl (–SO2CF2H) substituent in the para positions of the benzene ring. The bromomethyl group confers alkylation reactivity, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . The difluoromethylsulfonyl group enhances electrophilicity and metabolic stability due to fluorine’s electron-withdrawing effects and resistance to enzymatic degradation .
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2S/c9-5-6-1-3-7(4-2-6)14(12,13)8(10)11/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBMBMKLODKZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885529-55-5 | |
| Record name | 1-(bromomethyl)-4-difluoromethanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene can be achieved through several methods. One common synthetic route involves the reaction of fluorosulfophenol with bromodifluoromethane. The reaction conditions typically include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to optimize yield . Industrial production methods often involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Reagents and Conditions: Common reagents used in these reactions include organometallic compounds, halogens, and strong acids or bases.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Structural Analogs with Sulfonyl/Bromine Substituents
Key Observations:
- Electron-Withdrawing Effects : The difluoromethylsulfonyl group (–SO2CF2H) in the target compound exhibits stronger electron withdrawal than methylsulfonyl (–SO2CH3) or methylthio (–SCH3), enhancing its reactivity in electrophilic substitutions .
- Fluorine Impact: Difluoromethyl groups improve metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in pharmaceuticals like Flufenerim, which uses a trifluoromethoxy group for similar reasons .
- Positional Isomerism : Para-substituted derivatives (e.g., 1-Bromo-4-(methylsulfonyl)benzene) generally exhibit higher symmetry and crystallinity compared to meta-substituted analogs, influencing their solubility and purification .
Functional Group Variations and Reactivity
- Sulfonyl vs. Thio Groups : Sulfonyl-containing compounds (e.g., 1-Bromo-4-(methylsulfonyl)benzene) are more electrophilic than thioether analogs (e.g., 4-(Methylthio)benzyl bromide), enabling diverse reactivity in nucleophilic aromatic substitutions .
- Bromomethyl vs. Bromo Substituents : The bromomethyl group (–CH2Br) in the target compound facilitates alkylation reactions, whereas simple bromo substituents (–Br) are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene is a compound with significant potential in medicinal chemistry due to its unique structural features, including a bromomethyl group and a difluoromethyl sulfonyl moiety. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on available literature.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : CHBrFOS
- Molecular Weight : Approximately 303.14 g/mol
The presence of the difluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets, while the sulfonyl group is known to increase reactivity, allowing for further chemical transformations.
Synthesis Methods
Several synthetic routes have been explored for the preparation of this compound:
- Direct Halogenation : Bromination of 4-[(difluoromethyl)sulfonyl]benzene using bromine in the presence of a catalyst.
- Nucleophilic Substitution : The bromomethyl group can be introduced via nucleophilic substitution reactions involving suitable precursors.
- Reductive Desulfonylation : This method allows for the transformation into various difluoromethyl derivatives, expanding its utility in organic synthesis.
Biological Activity
Although specific biological activity data for this compound is limited, insights can be drawn from studies on structurally similar compounds:
- Antimicrobial Activity : Compounds containing sulfonyl groups often exhibit antimicrobial properties. Research indicates that similar sulfonyl-containing compounds show effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Properties : The difluoromethyl group may enhance the anti-inflammatory effects of related compounds, making them potential candidates for treating inflammatory diseases.
- Reactivity with Biomolecules : The compound's ability to interact with nucleophiles suggests it could serve as a valuable intermediate in drug development, potentially leading to new therapeutic agents targeting specific diseases .
Case Studies and Research Findings
Recent studies have highlighted the biological implications of similar compounds:
These findings suggest that the unique functional groups present in this compound may confer similar beneficial properties.
Q & A
Q. What are the established synthetic routes for 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene, and what factors influence reaction efficiency?
The synthesis typically involves halogenation and sulfonylation steps. A common approach includes:
- Step 1 : Bromination of toluene derivatives using reagents like N-bromosuccinimide (NBS) under radical conditions to introduce the bromomethyl group .
- Step 2 : Sulfonylation via reaction with difluoromethylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Key factors affecting efficiency include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios of reactants .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹⁹F NMR confirm substituent positions. For example, the bromomethyl proton resonates at δ ~4.5 ppm, while difluoromethyl sulfonyl groups show distinct ¹⁹F signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~293.1 g/mol) and isotopic patterns for bromine .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the bromomethyl group influence reactivity in nucleophilic substitutions?
The bromomethyl group is highly electrophilic, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Its reactivity is enhanced by electron-withdrawing sulfonyl groups, which polarize the C-Br bond. For example, in drug discovery, this moiety enables covalent bonding to cysteine residues in target proteins .
Advanced Research Questions
Q. What strategies are used to assess and resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., ovarian vs. breast cancer) to identify cell-type-specific effects .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways and confirm target engagement .
- Structural Analog Testing : Replace the difluoromethylsulfonyl group with trifluoromethyl or methylsulfonyl to isolate functional group contributions .
Q. How can computational modeling predict interactions with biological targets?
- Docking Simulations : Use Schrödinger Suite or AutoDock to model binding to enzymes like ADAM-17, focusing on the sulfonyl group’s hydrogen-bonding with catalytic zinc ions .
- MD Simulations : Assess stability of covalent adducts formed between the bromomethyl group and cysteine residues over 100-ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with antimicrobial activity trends .
Q. What are the environmental degradation pathways of this compound?
- Hydrolysis : The bromomethyl group hydrolyzes in aqueous media (t₁/₂ ~48 h at pH 7), forming methanol and bromide ions .
- Photolysis : UV exposure cleaves the sulfonyl group, generating difluoromethane and benzene derivatives, as confirmed by GC-MS .
- Microbial Degradation : Soil studies show Pseudomonas spp. metabolize the compound via oxidative desulfonylation, with degradation rates dependent on aerobic conditions .
Methodological Notes
- Synthesis Optimization : Use kinetic studies to identify rate-limiting steps (e.g., bromination vs. sulfonylation) .
- Biological Assays : Include negative controls with bromine-free analogs to differentiate specific vs. nonspecific effects .
- Environmental Testing : Follow OECD guidelines for hydrolysis and biodegradation studies to ensure regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
